4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Overview
Description
2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C9H3Cl2N3O. It is characterized by a fused ring structure that includes pyridine, furan, and pyrimidine rings.
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with protein kinases, inhibiting their function
Biochemical Pathways
The inhibition of protein kinases by 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine affects cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism
Pharmacokinetics
It is noted that the compound has a degree of lipophilicity, which allows it to diffuse easily into cells .
Action Environment
It is noted that the compound should be stored at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-4-chloropyridine with a suitable furan derivative can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrido[3,2-d]pyrimidine: Shares a similar core structure but lacks the fused furan ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
Uniqueness
2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics .
Properties
IUPAC Name |
4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHJWKPRZOOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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